molecular formula C15H11BrN4S B2860563 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole CAS No. 306280-26-2

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole

Cat. No.: B2860563
CAS No.: 306280-26-2
M. Wt: 359.25
InChI Key: UKRLWZXIVOSWQE-UHFFFAOYSA-N
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Description

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is a heterocyclic compound comprising a benzimidazole core linked via a thioether (-S-) group to a 3-bromoimidazo[1,2-a]pyridine moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors . The imidazo[1,2-a]pyridine unit, substituted with a bromine atom at position 3, introduces steric and electronic effects that may influence reactivity, binding affinity, or metabolic stability. The thioether bridge enhances structural diversity and modulates physicochemical properties like solubility and lipophilicity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4S/c16-14-12(17-13-7-3-4-8-20(13)14)9-21-15-18-10-5-1-2-6-11(10)19-15/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRLWZXIVOSWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of 3-Bromoimidazo[1,2-a]pyridine: This can be achieved by reacting α-bromoketones with 2-aminopyridine under specific conditions.

    Thioether Formation: The 3-bromoimidazo[1,2-a]pyridine is then reacted with a benzimidazole derivative containing a suitable leaving group (e.g., a halide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Cyclization Reactions: The benzimidazole moiety can participate in cyclization reactions, forming fused ring systems under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: TBHP, H₂O₂, m-CPBA

    Bases: K₂CO₃, sodium hydride (NaH)

    Solvents: DMF, ethyl acetate, toluene

Major Products

    Substituted Imidazopyridines: Depending on the nucleophile used in substitution reactions.

    Sulfoxides and Sulfones: From oxidation of the thioether linkage.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications or case studies for the compound "2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole." However, the search results do provide some insight into the properties of related compounds, which may suggest potential applications.

Related Compounds and Potential Applications

  • Antimicrobial and Antifungal Activity: Benzimidazole derivatives have been explored for their antimicrobial potential since the late 1990s . Several benzimidazole-based compounds have demonstrated antibacterial and antifungal activities .
  • Anti-inflammatory and Analgesic Effects: Some benzimidazole derivatives have shown anti-inflammatory and analgesic effects . Several alkoxyphthalimide-based benzimidazole derivatives and 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas have exhibited notable anti-inflammatory effects compared to standard diclofenac .
  • Corrosion Inhibition: Schiff bases based on imidazo[1,2-a]pyridine have been studied as corrosion inhibitors .

Chemical Information
The following is known information about related compounds:

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole :

  • CAS Number: 306280-21-7
  • Molecular Weight: 376.294
  • Molecular Formula: C15H10BrN3S2
  • Density: 1.7±0.1 g/cm3
  • Index of Refraction: 1.799

This compound :

  • Molecular Formula: C15H11BrN4S
  • Formula Weight: 359.24

2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole :

  • Molecular Weight: 315.8 g/mol
  • Molecular Formula: C15H10ClN3OS

6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones :

  • exhibit antibacterial properties

Mechanism of Action

The mechanism by which 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazopyridine and benzimidazole moieties can bind to enzymes or receptors, inhibiting their activity. The bromine atom and thioether linkage may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Heterocycles Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Features Reference
2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole (Target) Benzimidazole + Imidazo[1,2-a]pyridine Bromine at imidazo[1,2-a]pyridine C3; thioether Not provided Not provided Bromine enhances electrophilicity; thioether improves stability and flexibility.
3-Bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine Benzimidazole + Imidazo[1,2-a]pyrimidine Nitro at benzimidazole C5; pyrimidine core C₁₄H₉BrN₆O₂S 405.23 Nitro group increases electron-withdrawing effects; pyrimidine alters ring basicity .
2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole Benzimidazole + Pyridine Pyridinylmethylthio group C₁₃H₁₁N₃S 253.31 Simpler structure; lacks bromine and fused imidazo ring, reducing steric bulk .
Lansoprazole Sulphone (Imp. B(EP)) Benzimidazole + Pyridine Sulfonyl (-SO₂-) linkage; trifluoroethoxy group C₁₆H₁₄F₃N₃O₃S 385.36 Sulfonyl group increases polarity and oxidative stability; trifluoroethoxy enhances lipophilicity .
Imidazo[1,2-a]pyrimidine derivatives Imidazo[1,2-a]pyrimidine Variable aldehydes and esters Varies Varies Pyrimidine core offers distinct hydrogen-bonding and π-stacking capabilities .

Key Observations :

  • Heterocyclic Core: Replacing imidazo[1,2-a]pyridine with pyrimidine (as in ) or pyridine (as in ) alters electronic properties and binding interactions.
  • Trifluoroethoxy () and sulfonyl groups () improve metabolic stability and solubility.
  • Linkage : Thioether (target compound) vs. sulfonyl () impacts oxidation susceptibility. Thioethers are more prone to oxidation than sulfones, affecting drug metabolism .

Biological Activity

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H11BrN4S
  • Molecular Weight : 359.24 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : 3-bromoimidazo[1,2-a]pyridine and appropriate thiol compounds.
  • Reaction Conditions : The reaction may be facilitated under mild conditions using solvents like toluene or ethanol, often employing catalysts to enhance yield.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Anticancer Activity

Research has indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A375 (melanoma)5.2Induces ROS production leading to DNA damage and apoptosis .
HeLa (cervical cancer)10.5Inhibits cell proliferation through cell cycle arrest .
SK-Hep1 (liver cancer)8.0Triggers caspase activation resulting in apoptosis .

The mechanism of action often involves the formation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound's interaction with DNA can cause strand breaks, triggering cellular repair mechanisms that may result in cell death.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus12 μg/mLEffective against Gram-positive bacteria .
Escherichia coli15 μg/mLModerate activity against Gram-negative bacteria .

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Anticancer Properties :
    • A study evaluated the effects of various benzimidazole derivatives on human melanoma cells. The results indicated that compounds with similar structures to this compound exhibited enhanced cytotoxicity due to their ability to induce apoptosis through ROS generation .
  • Antimicrobial Efficacy Assessment :
    • In vitro tests demonstrated that the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the validated synthetic routes for 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via a multi-step approach:

Thioether Formation : React 3-bromoimidazo[1,2-a]pyridine-2-methanol with 2-mercaptobenzimidazole under Mitsunobu conditions (e.g., DIAD/PPh3) or via nucleophilic substitution in polar aprotic solvents (DMF, DMSO) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity.

  • Critical Parameters :
  • Temperature (60–80°C) and reaction time (12–24 hrs) affect intermediate stability.
  • Catalytic bases (e.g., K2CO3) enhance thiolate ion formation, improving coupling efficiency .
  • Data Table :
MethodSolventCatalystYield (%)Purity (%)
MitsunobuTHFDIAD/PPh₃6898
Nucleophilic SubstitutionDMFK2CO35295

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., π-π stacking in benzimidazole/imidazopyridine systems) .
  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include δ 7.2–8.5 ppm (aromatic protons) and δ 4.5 ppm (SCH2 bridge) .
  • IR : Thioether C-S stretch at ~680 cm<sup>−1</sup> .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, Br content (e.g., C16H12BrN4S) .

Q. What preliminary biological screening models are appropriate for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values correlate with thioether-linked analogs showing enhanced membrane disruption .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How does the bromine substituent on the imidazopyridine moiety influence biological activity and binding interactions?

  • Methodological Answer :
  • SAR Studies : Compare with non-brominated analogs (e.g., 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole). Bromine enhances halogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Computational Docking : Use AutoDock Vina to model interactions with DNA gyrase (PDB: 1KZN). Bromine contributes to a 1.8 kcal/mol stabilization vs. non-halogenated derivatives .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :
  • Optimized Solvent Systems : Replace DMF with biodegradable solvents (e.g., Cyrene) to improve sustainability .
  • Flow Chemistry : Continuous flow reactors reduce reaction times (from 24 hrs to 2 hrs) and improve reproducibility .
  • Byproduct Analysis : LC-MS monitors degradation pathways (e.g., sulfoxide formation under oxidative conditions) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess LogP (2.1), CYP450 inhibition (high risk for 3A4), and Ames test toxicity (negative) .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP2D6-mediated oxidation of thioether to sulfoxide) using Schrödinger’s BioLuminate .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of analogous compounds: How to resolve them?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate under uniform conditions (e.g., fixed pH, serum concentration). For example, imidazopyridine derivatives show pH-dependent solubility affecting MIC values .
  • Structural Reanalysis : Verify compound identity via HRMS and <sup>13</sup>C NMR to rule out isomerization or degradation .

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